molecular formula C23H29N3O2S B216367 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-butylphenyl)piperazine-1-carbothioamide

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-butylphenyl)piperazine-1-carbothioamide

Cat. No. B216367
M. Wt: 411.6 g/mol
InChI Key: SHTAAVAEMFILDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-butylphenyl)piperazine-1-carbothioamide, also known as BDMP, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. BDMP is a piperazine derivative that has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.

Mechanism of Action

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-butylphenyl)piperazine-1-carbothioamide acts as a ligand for the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. When 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-butylphenyl)piperazine-1-carbothioamide binds to the receptor, it can activate or inhibit downstream signaling pathways, depending on the context. The exact mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-butylphenyl)piperazine-1-carbothioamide is still not fully understood, but it is thought to involve the modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-butylphenyl)piperazine-1-carbothioamide has been found to have a range of biochemical and physiological effects, depending on the dose and route of administration. Studies have shown that 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-butylphenyl)piperazine-1-carbothioamide can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been found to affect neuronal excitability and synaptic plasticity, which may underlie its effects on cognition and perception.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-butylphenyl)piperazine-1-carbothioamide in lab experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and behavioral processes. However, one limitation of using 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-butylphenyl)piperazine-1-carbothioamide is its relatively low selectivity for the 5-HT2A receptor, which means that it may also interact with other receptors and produce off-target effects.

Future Directions

There are several future directions for research on 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-butylphenyl)piperazine-1-carbothioamide and its potential applications in the field of neuroscience. One area of interest is the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders, such as depression and schizophrenia. 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-butylphenyl)piperazine-1-carbothioamide may be a useful tool for investigating the underlying mechanisms of these disorders and developing new treatments. Another area of interest is the development of more selective ligands for the 5-HT2A receptor, which would minimize off-target effects and improve the specificity of experiments. Finally, there is also potential for the use of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-butylphenyl)piperazine-1-carbothioamide in the development of new imaging agents for the serotonin 5-HT2A receptor, which could be used to visualize receptor distribution in vivo.

Synthesis Methods

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-butylphenyl)piperazine-1-carbothioamide involves several steps, including the condensation of 4-butylphenylpiperazine with 1,3-benzodioxole-5-carboxaldehyde, followed by the addition of thioamide to form the final product. The purity of the compound can be assessed using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-butylphenyl)piperazine-1-carbothioamide has been investigated for its potential applications in the field of neuroscience, particularly in the study of the serotonin 5-HT2A receptor. Studies have shown that 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-butylphenyl)piperazine-1-carbothioamide has a high affinity for this receptor, and can act as a partial agonist or antagonist depending on the context. 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-butylphenyl)piperazine-1-carbothioamide has been used in animal models to investigate the role of the 5-HT2A receptor in various physiological and behavioral processes, including sensory perception, cognition, and social behavior.

properties

Product Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-butylphenyl)piperazine-1-carbothioamide

Molecular Formula

C23H29N3O2S

Molecular Weight

411.6 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-butylphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C23H29N3O2S/c1-2-3-4-18-5-8-20(9-6-18)24-23(29)26-13-11-25(12-14-26)16-19-7-10-21-22(15-19)28-17-27-21/h5-10,15H,2-4,11-14,16-17H2,1H3,(H,24,29)

InChI Key

SHTAAVAEMFILDC-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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